molecular formula C11H21NO2 B13437997 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13437997
M. Wt: 199.29 g/mol
InChI Key: UXAOUEGMQYPJQE-UHFFFAOYSA-N
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Description

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring bonded to a tetrahydropyran ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of tetrahydro-2H-pyran-4-amine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar in structure but lacks the cyclopentane ring.

    Tetrahydro-2H-pyran-4-amine: Another related compound with a simpler structure.

    Cyclopentanone: Shares the cyclopentane ring but lacks the aminomethyl and tetrahydropyran groups.

Uniqueness

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a tetrahydropyran ring connected through an aminomethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-[(oxan-4-ylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H21NO2/c13-11(5-1-2-6-11)9-12-10-3-7-14-8-4-10/h10,12-13H,1-9H2

InChI Key

UXAOUEGMQYPJQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2CCOCC2)O

Origin of Product

United States

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